Ferrous succinate

Overview

Description

Ferrous succinate is a compound that has been studied for its potential applications in various fields, including materials science and nutrition. It is a form of iron that is used to treat iron deficiency anemia and has been evaluated for its bioavailability in humans. The compound has been considered as a fortification agent for infant cereals due to its high bioavailability and minimal impact on the sensory qualities of food . Additionally, ferrous succinate has been involved in the synthesis of other compounds, such as ferrite grade γ-Fe2O3, which is used in the production of ferrites .

Synthesis Analysis

The synthesis of ferrous succinate involves the combination of iron with succinic acid. In the context of ferrite production, ferrous succinate can be synthesized as a hydrazinate complex, which upon decomposition in the presence of moisture and atmospheric oxygen, leads to the formation of γ-Fe2O3 . This process is significant for the production of ferrites, which are important materials in the electronics industry.

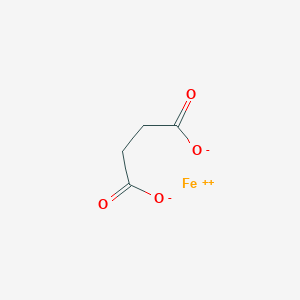

Molecular Structure Analysis

While the specific molecular structure of ferrous succinate is not detailed in the provided papers, the related compound, ferrous succinato-hydrazinate, has been synthesized and characterized. This compound is part of a group of iron(II) carboxylato-hydrazinates that decompose to mainly γ-Fe2O3, a ferrite grade material . The molecular structure of these compounds is crucial for their thermal decomposition properties and the resulting material characteristics.

Chemical Reactions Analysis

Ferrous succinate participates in various chemical reactions. For instance, in the context of iron fortification, it is used due to its ability to maintain high bioavailability and stability in food products . In the synthesis of ferrite grade materials, the thermal decomposition of ferrous succinato-hydrazinate involves a reaction with atmospheric oxygen, releasing energy and forming γ-Fe2O3 . This reaction is autocatalytic and is facilitated by the hydrazine released during heating.

Physical and Chemical Properties Analysis

The physical and chemical properties of ferrous succinate make it suitable for use in iron fortification and pharmaceutical applications. Its high bioavailability is demonstrated in studies comparing it to other iron compounds, showing similar absorption rates to ferrous sulfate in human subjects . The tolerability and pharmacokinetics of ferrous succinate have also been studied, indicating that it is well-tolerated and has a bioavailability comparable to other iron supplements . The stability of ferrous succinate under various conditions is important for its use in food fortification and as a precursor in material synthesis .

Scientific Research Applications

Bioavailability Studies : The bioavailability of ferrous succinate has been a subject of investigation to ensure its effectiveness in treating iron deficiency anemia. A study comparing ferrous succinate tablet formulations in healthy Chinese male subjects concluded that both test and reference formulations met the criteria for bioequivalence, indicating that ferrous succinate is an effective source of iron for addressing deficiencies (Cao et al., 2011).

Comparative Efficacy : Research comparing the efficacy of ferrous succinate with other iron supplements has shown varied results. For example, a clinical study found that ferrous succinate and ferrous sulfate were effective in treating iron deficiency anemia in pregnant women, with ferrous succinate showing better results in terms of increasing red blood cell (RBC) and hemoglobin (Hb) levels, indicating its potential superiority in certain patient populations (Qin, 2013).

Safety and Tolerability : The safety and tolerability of ferrous succinate are crucial for its application in clinical settings. Studies have generally found it to be well-tolerated with minimal adverse effects, making it a viable option for long-term management of iron deficiency anemia. For instance, a systematic review assessing the tolerability of various oral iron supplements highlighted the relatively low incidence of adverse effects associated with ferrous succinate, suggesting its favorable safety profile (Cancelo-Hidalgo et al., 2013).

Innovative Formulations : Research into novel formulations of ferrous succinate aims to enhance its bioavailability and efficacy. A study on a thiolated human-like collagen-iron complex, which includes ferrous succinate, demonstrated higher iron bioavailability compared to traditional iron supplements. This suggests the potential for innovative ferrous succinate formulations to improve iron supplementation strategies (Zhu et al., 2017).

Safety And Hazards

Acute iron overdosage can be divided into four stages. In the first stage, which occurs up to six hours after ingestion, the principal symptoms are vomiting and diarrhea. Other symptoms include hypotension, tachycardia, and CNS depression ranging from lethargy to coma . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

butanedioate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXRFOWKIZPNTA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17022-52-5 (unspecified iron(+2) salt), 110-15-6 (Parent), 15438-31-0 (Parent) | |

| Record name | Ferrous succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

171.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. | |

| Record name | Ferrous succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Ferrous succinate | |

CAS RN |

10030-90-7 | |

| Record name | Ferrous succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iron succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818ZYK7N91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

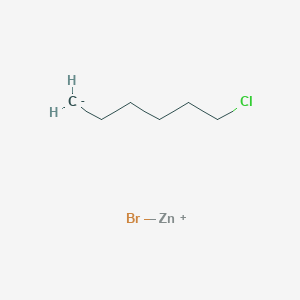

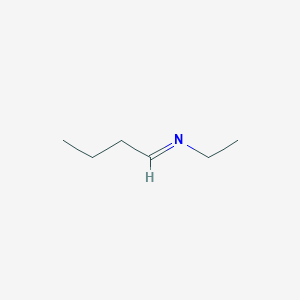

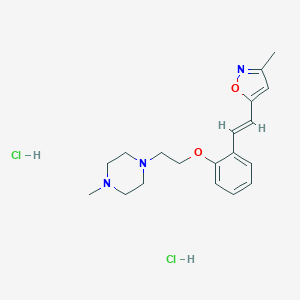

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

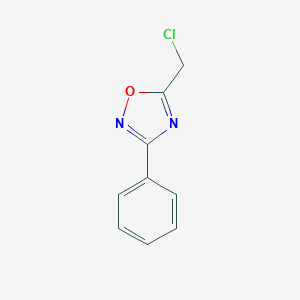

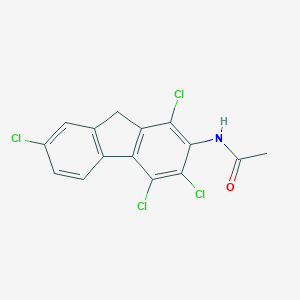

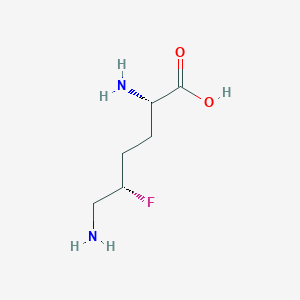

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)

![3-[2-(Difluoromethoxy)phenyl]acrylic acid](/img/structure/B157748.png)

![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)

![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)